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molecular formula C17H11BrN2 B8429904 9-(6-Bromopyridin-2-yl)-9H-carbazole

9-(6-Bromopyridin-2-yl)-9H-carbazole

Cat. No. B8429904
M. Wt: 323.2 g/mol
InChI Key: WZAJJFSKAYHLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722208B2

Procedure details

Under a nitrogen atmosphere, 1.0 g (0.0088 mol) of trans-1,2-cyclohexanediamine was added to a mixture of 14.2 g (0.060 mol) of 2,6-dibromopyridine, 5.0 g (0.036 mol) of carbazole, 0.17 g (0.0019 mol) of copper(I) iodide, 31.8 g (0.15 mol) of tripotassium phosphate, and 300 ml of dehydrated 1,4-dioxane at room temperature with stirring and the mixture was heated with stirring under reflux at 100° C. for 6 hours. The reaction solution was cooled to room temperature, the inorganic salts were filtered off, and the solvent was distilled off under reduced pressure. The residue was dissolved in 200 ml of dichloromethane and washed twice with 100 ml of distilled water. The organic layer was dried over anhydrous magnesium sulfate, the magnesium sulfate was filtered off, and the solvent was distilled off under reduced pressure. The residue thus obtained was purified by reslurrying in methanol with application of heat to yield 8.2 g of 9-(6-bromo-2-pyridyl)carbazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C@@H]1(N)CCCC[C@H]1N.Br[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[N:11]=1.[CH:17]1[C:29]2[NH:28][C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:21]=2[CH:20]=[CH:19][CH:18]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I.O1CCOCC1>[Br:16][C:12]1[N:11]=[C:10]([N:28]2[C:29]3[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=3[C:22]3[C:27]2=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:15]=[CH:14][CH:13]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
14.2 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
tripotassium phosphate
Quantity
31.8 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
copper(I) iodide
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the inorganic salts were filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml of dichloromethane
WASH
Type
WASH
Details
washed twice with 100 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the magnesium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified
TEMPERATURE
Type
TEMPERATURE
Details
of heat

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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